(2R)-2-(Bromomethyl)oxetane
Description
Significance of Four-Membered Heterocycles in Contemporary Chemical Research
Four-membered heterocycles, compounds featuring a ring of four atoms with at least one being an element other than carbon, have garnered substantial interest in modern chemical research. numberanalytics.com Their inherent ring strain, a consequence of their constrained bond angles, imparts unique chemical reactivity that distinguishes them from their more stable five- and six-membered counterparts. numberanalytics.com This reactivity, which includes a propensity for ring-opening reactions, makes them valuable synthetic intermediates for the construction of more complex molecular frameworks. numberanalytics.comacs.org
Oxetanes, which contain an oxygen atom within the four-membered ring, are particularly noteworthy. numberanalytics.com They are not merely synthetic curiosities; their structural and electronic properties have led to their incorporation into a wide array of functional molecules. In medicinal chemistry, for instance, the oxetane (B1205548) motif has been successfully employed as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgrsc.org This substitution can lead to significant improvements in a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.govresearchgate.net The small, polar, and three-dimensional nature of the oxetane ring allows it to modulate these "drug-like" properties favorably, often leading to enhanced pharmacokinetic profiles and reduced off-target effects. acs.orgnih.govnih.gov Consequently, the strategic inclusion of oxetane rings has become a prevalent tactic in modern drug discovery programs, with applications in developing treatments for a range of diseases including cancer, viral infections, and neurodegenerative disorders. nih.govnih.gov
Evolution of Stereocontrol in Oxetane Chemistry
The synthesis of oxetanes, especially with control over their stereochemistry, has historically been a challenging endeavor due to the ring strain. numberanalytics.com However, the increasing demand for enantiomerically pure oxetanes has spurred the development of sophisticated and efficient synthetic methodologies.
Early and still widely used methods for oxetane synthesis include intramolecular cyclization reactions, such as the Williamson ether synthesis, where a suitably functionalized haloalcohol is treated with a base to form the oxetane ring. thieme-connect.de Another classical approach is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. researchgate.net While powerful, achieving high levels of stereocontrol with these methods often requires careful substrate design and reaction optimization. researchgate.net
More recent advancements have focused on developing catalytic and stereoselective methods. These include:
Epoxide Ring-Opening/Ring-Closing Cascades: This strategy involves the nucleophilic opening of an epoxide, followed by an intramolecular cyclization to form the oxetane ring. acs.org
Halocyclization of Allylic Alcohols: The reaction of allylic alcohols with a halogen source can induce a cyclization to form a halo-substituted oxetane. beilstein-journals.org
Metal-Catalyzed Cycloisomerizations: Transition metal catalysts can facilitate the rearrangement of acyclic precursors to form oxetane rings, often with high levels of control. acs.orgchemrxiv.org
Asymmetric Desymmetrization: Chiral catalysts, such as Brønsted acids, can be used to selectively open prochiral oxetanes, leading to the formation of highly functionalized, chiral products. rsc.orgacs.orgnih.gov
A significant breakthrough in achieving stereocontrol involves the use of enantiomerically pure 1,3-diols. These can be converted to the desired oxetanes with retention of configuration at both stereocenters, providing a reliable route to 2,4-disubstituted oxetanes. thieme-connect.de These evolving strategies have made a diverse array of chiral oxetanes more accessible, paving the way for their broader application.
Strategic Importance of (2R)-2-(Bromomethyl)oxetane as a Chiral Building Block
Within the family of chiral oxetanes, this compound stands out as a particularly valuable and versatile building block. Its strategic importance stems from the unique combination of a stereodefined oxetane ring and a reactive bromomethyl group.
The (2R)-configuration at the C2 position provides a fixed stereochemical anchor, which is crucial for the synthesis of enantiomerically pure target molecules. The bromomethyl group serves as a highly functional handle, allowing for a wide range of subsequent chemical transformations. This includes nucleophilic substitution reactions where the bromide is displaced by various nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functional groups and build molecular complexity.
The ability to readily introduce new substituents at the bromomethyl position makes this compound a key intermediate for the synthesis of more elaborate chiral molecules. Its utility is evident in the construction of complex natural products and in the development of novel pharmaceutical agents where precise control of stereochemistry is paramount for biological activity.
Below is a table summarizing the key properties of this important chiral building block:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2306254-86-2 synthonix.com |
| Molecular Formula | C₄H₇BrO synthonix.com |
| Molecular Weight | 151.00 g/mol |
| Appearance | Colorless to pale yellow oil |
| Chirality | (R) |
| Key Functional Groups | Oxetane, Bromomethyl |
The availability and reactivity of this compound have solidified its position as a cornerstone in the toolbox of synthetic organic chemists, enabling the efficient and stereocontrolled synthesis of a new generation of complex chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(bromomethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 2r 2 Bromomethyl Oxetane
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions offer a powerful and atom-economical approach to the construction of the oxetane (B1205548) ring with high enantiomeric control. These methods typically involve the reaction of a carbonyl compound with an alkene or alkyne under the influence of a chiral catalyst or auxiliary.
Enantioselective Paternò-Büchi Reaction Variants for Oxetane Formation
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a fundamental method for synthesizing oxetanes. slideshare.netnih.gov Achieving high enantioselectivity in this reaction has been a long-standing challenge. nih.gov Recent advancements have led to the development of catalytic and enantioselective variants. A significant breakthrough was the development of a highly enantioselective Paternò-Büchi reaction catalyzed by a chiral iridium photocatalyst. beilstein-journals.orgchemrxiv.org This strategy relies on a triplet rebound mechanism, where the chiral catalyst controls the stereochemical outcome of the reaction between an excited-state carbonyl and a ground-state alkene. nih.gov While broadly applicable to various oxetane formations, specific application to the direct synthesis of (2R)-2-(Bromomethyl)oxetane remains an area for further exploration. The general principle involves the selection of appropriate prochiral substrates and a suitable chiral catalyst to direct the formation of the desired (R)-enantiomer.
Catalytic Asymmetric [2+2] Cycloadditions
Catalytic asymmetric [2+2] cycloadditions, particularly those promoted by chiral Lewis acids, have emerged as a robust strategy for the enantioselective synthesis of oxetanes. magtech.com.cn These reactions often utilize activated carbonyl compounds, such as trifluoropyruvate or trifluoromethyl ketones, reacting with alkenes or alkynes. acs.orgresearchgate.netorganic-chemistry.org Chiral palladium and copper complexes have been shown to be effective catalysts in these transformations, affording oxetane derivatives in high yields and enantioselectivities. beilstein-journals.orgresearchgate.net
For instance, the use of a dicationic (S)-BINAP-Pd catalyst has been successful in the [2+2] cycloaddition of alkynes with trifluoropyruvate, yielding stable oxetene derivatives with excellent enantioselectivity. acs.orgorganic-chemistry.org While these methods demonstrate the power of asymmetric catalysis for constructing chiral oxetane rings, the synthesis of this compound would require the use of a suitable alkene substrate, such as allyl bromide, and optimization of the catalytic system to achieve the desired regioselectivity and enantioselectivity for the (R)-isomer.
A general representation of a catalytic asymmetric [2+2] cycloaddition is shown below:
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| (S)-BINAP-Pd | Alkyne + Trifluoropyruvate | Oxetene | Up to 99% | acs.orgorganic-chemistry.org |
| Chiral Cu(II) Complex | Silyl enol ether + Trifluoropyruvate | Polysubstituted oxetane | High | beilstein-journals.org |
| β-Isocupreidine | Allenoate + Trifluoromethyl ketone | 2-Alkyleneoxetane | Good to high | lookchem.com |
Intramolecular Cyclization Approaches with Enantiomeric Control
Intramolecular cyclization is a widely employed and reliable strategy for the synthesis of this compound. These methods typically start from an acyclic precursor containing the necessary carbon framework and functional groups, which is then induced to cyclize in a stereocontrolled manner.
Chiral Auxiliaries in Williamson Etherification Protocols
The Williamson etherification, involving the intramolecular cyclization of a halohydrin, is a classic and effective method for forming the oxetane ring. beilstein-journals.orgacs.orgnih.gov To achieve enantioselectivity, a chiral auxiliary can be employed to direct the formation of the required stereocenter in the acyclic precursor. For the synthesis of this compound, a common strategy involves starting from a chiral precursor, such as a derivative of (R)-glyceraldehyde or another suitable chiral pool material. dokumen.pub
For example, the synthesis can commence with a chiral 1,3-diol, which is selectively functionalized to introduce a leaving group (e.g., a tosylate or mesylate) at the primary position and a hydroxyl group that will act as the nucleophile. acs.org The stereocenter at C2 of the oxetane is thus established from the chiral starting material. Subsequent base-promoted intramolecular cyclization affords the desired (R)-oxetane. The bromomethyl group can either be present in the starting material or introduced later through functional group manipulation of a precursor, such as a hydroxymethyl group. collectionscanada.gc.ca
Stereodivergent Syntheses via Controlled Ring Closure
Stereodivergent synthesis provides access to different stereoisomers of a product from a common starting material by altering the reaction conditions or reagents. In the context of this compound synthesis, a racemic or prochiral precursor can be subjected to a kinetic resolution or a desymmetrization process to selectively form the (R)-enantiomer.
One approach involves the enantioselective reduction of a β-haloketone precursor. The use of a chiral reducing agent can selectively produce one enantiomer of the corresponding halohydrin, which can then be cyclized to the chiral oxetane. acs.org By choosing the appropriate enantiomer of the chiral reducing agent, either the (R)- or (S)-oxetane can be accessed.
| Precursor | Reagent/Catalyst | Product | Key Feature | Reference |
| β-Haloketone | Chiral reducing agent (e.g., chiral borohydride) | Enantioenriched 1,3-halohydrin | Kinetic resolution | acs.org |
| Racemic 1,3-diol | Enzyme (e.g., lipase) | Enantioenriched acylated diol | Enantioselective acylation | N/A |
Superbase-Promoted Rearrangements of Chiral Oxirane Derivatives
An innovative and stereoselective method for the synthesis of chiral oxetanes involves the rearrangement of chiral oxirane derivatives promoted by superbases. researchgate.net This approach typically starts with a readily available chiral epoxide. Treatment with a superbase, such as a mixture of an organolithium reagent and a potassium alkoxide (LIDAKOR or LICKOR), can induce a regioselective and stereoselective rearrangement to the corresponding oxetane. beilstein-journals.orgnih.gov
The reaction proceeds via a deprotonation-induced ring-opening of the epoxide to form an allylic alkoxide, followed by an intramolecular nucleophilic substitution to form the four-membered oxetane ring. The stereochemistry of the starting epoxide dictates the stereochemistry of the final oxetane product. For the synthesis of this compound, a suitable chiral epoxide precursor bearing a bromomethyl or a precursor functional group would be required. This method has been shown to be highly stereoselective. researchgate.net
Biocatalytic Pathways for Chiral Oxetane Synthesis
Enzymatic Formation of Enantiomerically Enriched Oxetanes
The enzymatic production of enantiomerically enriched oxetanes often involves the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. Limonene epoxide hydrolases (LEHs), for example, have been engineered to perform kinetic resolutions of racemic oxetanes. This method facilitates the synthesis of chiral 1,3-diols while concurrently yielding optically pure oxetanes manac-inc.co.jp. A bienzymatic, one-pot cascade reaction combining a halohydrin dehalogenase with an LEH variant can convert racemic haloalcohols into chiral 1,3-diols with high enantioselectivity, demonstrating the practical applicability of these enzymatic systems manac-inc.co.jp.
Halohydrin Dehalogenase-Catalyzed Stereoselective Processes
Halohydrin dehalogenases (HHDHs) are particularly noteworthy for their role in the stereoselective synthesis of cyclic ethers. acs.org These enzymes catalyze the intramolecular cyclization of γ-haloalcohols to form the corresponding oxetanes. acs.org Through protein engineering, HHDH variants have been developed that exhibit high activity and stereoselectivity.
For instance, HheC from Agrobacterium radiobacter AD1 has been engineered to catalyze the dehalogenation of various γ-haloalcohols, producing chiral oxetanes with excellent enantioselectivity. byjus.com Specific variants can yield either the (R)- or (S)-configured products, often with enantiomeric excess (ee) values exceeding 99% and high enantioselectivity ratios (E > 200). byjus.com The process involves the intramolecular ring closure of a γ-haloalcohol, where the enzyme precisely controls the stereochemistry of the resulting oxetane ring. This biocatalytic platform has proven scalable and efficient for producing chiral oxetanes that serve as key pharmaceutical intermediates. byjus.comacs.org
| Enzyme Variant | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Engineered HheC (M1-M3) | γ-haloalcohols | (R)- or (S)-Oxetanes | up to 49% | >99% | byjus.com |
| HheC F12Y | Epichlorohydrin (azidolysis) | Azido alcohol | - | E=74 | nrochemistry.com |
Derivatization of Pre-existing Chiral Oxetane Scaffolds
Another effective strategy for synthesizing this compound involves the chemical modification of an already-formed chiral oxetane ring. This approach leverages the availability of chiral oxetane precursors, such as those produced via biocatalysis.
Stereospecific Introduction of the Bromomethyl Moiety
The conversion of a chiral primary alcohol on an oxetane ring into a bromomethyl group can be achieved through reactions that proceed with a defined stereochemical outcome. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a well-established method for converting primary alcohols to alkyl bromides. nrochemistry.comorganic-chemistry.org This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the chiral center. byjus.comorganic-chemistry.org
Therefore, to synthesize this compound, one would start with the enantiomeric precursor, (S)-2-(Hydroxymethyl)oxetane. The reaction with PPh₃ and CBr₄ would convert the hydroxymethyl group to a bromomethyl group with inversion of stereochemistry, yielding the desired (R)-enantiomer. nrochemistry.comcollectionscanada.gc.ca Similarly, phosphorus tribromide (PBr₃) can be used to convert primary alcohols to alkyl bromides, also through an SN2 pathway that inverts the stereocenter. byjus.commasterorganicchemistry.com
| Reagent System | Starting Material | Product | Mechanism | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| CBr₄ / PPh₃ (Appel Reaction) | (S)-2-(Hydroxymethyl)oxetane | This compound | SN2 | Inversion of configuration | nrochemistry.comorganic-chemistry.org |
| PBr₃ | (S)-2-(Hydroxymethyl)oxetane | This compound | SN2 | Inversion of configuration | byjus.commasterorganicchemistry.com |
Halogenation of Chiral Oxetane Precursors
The synthesis of chiral oxetane precursors is a critical first step in this derivatization strategy. Enantioenriched 1,3-diols are common starting materials for chiral oxetanes. acs.orgthieme-connect.de These diols can be cyclized via a Williamson etherification, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate), followed by intramolecular ring closure upon treatment with a base. acs.org The stereochemistry of the diol dictates the stereochemistry of the resulting oxetane.
Reactivity and Reaction Mechanisms of 2r 2 Bromomethyl Oxetane
Ring-Opening Reactions of the Oxetane (B1205548) Core
The high ring strain in oxetanes facilitates a variety of transformations that involve the cleavage of the C–O or C–C bonds of the ring. researchgate.net The most common of these is the nucleophilic ring-opening, though electrophilic, acid-catalyzed, and reductive methods are also employed. magtech.com.cn
Nucleophilic Ring-Opening Transformations
Nucleophilic attack is a primary mode of reaction for oxetanes, driven by the relief of ring strain. magtech.com.cnresearchgate.net
In unsymmetrical oxetanes like (2R)-2-(bromomethyl)oxetane, the site of nucleophilic attack is governed by a balance of steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen, which in this case is the C4 position. This pathway is controlled by steric hindrance. magtech.com.cn Conversely, in the presence of an acid, weaker nucleophiles can attack the more substituted carbon (C2), a process governed by electronic effects where the positive charge is better stabilized at the more substituted position. magtech.com.cn
The stereochemistry of these reactions is also a critical consideration. For instance, biocatalytic methods using halohydrin dehalogenases have been developed for the enantioselective ring-opening of oxetanes, yielding chiral γ-substituted alcohols with high efficiency and enantioselectivity. nih.gov
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Oxetanes
| Attacking Species | Conditions | Site of Attack | Controlling Factor |
| Strong Nucleophiles | Basic or Neutral | Less substituted carbon | Steric |
| Weak Nucleophiles | Acidic | More substituted carbon | Electronic |
This table summarizes the general principles of regioselectivity in nucleophilic ring-opening reactions of unsymmetrical oxetanes based on reaction conditions.
This compound can undergo anionic ring-opening polymerization (AROP). This process is typically initiated by strong nucleophiles, such as alkoxides or organometallic reagents. researchgate.netmdpi.com The polymerization proceeds via a nucleophilic attack of the growing polymer chain end on a monomer molecule. mdpi.com For oxetanes, the active chain end is an alkoxide. mdpi.com The polymerization of chiral oxetane monomers can lead to stereoregular polymers. For example, the anionic ROP of a xylose-derived oxetane using potassium tert-butoxide and 18-crown-6 (B118740) resulted in a regioregular polyether. researchgate.net Such polymerizations can produce either enantiomerically pure, isotactic polymers or racemic atactic copolymers, and can even lead to the formation of semi-crystalline stereocomplexes. researchgate.net
Electrophilic Ring-Opening Reactions and Subsequent Rearrangements
While less common than nucleophilic attack, electrophilic activation of the oxetane oxygen can also lead to ring-opening. magtech.com.cn This often occurs in the presence of Lewis acids. beilstein-journals.org The resulting carbocationic intermediate can then be trapped by a nucleophile or undergo rearrangement. For instance, silicon-directed electrophilic cyclization of homoallylic alcohols, promoted by a bromonium cation, can yield oxetanes. beilstein-journals.org
Acid-Catalyzed Ring-Opening and Ring-Enlargement Processes
Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes. acs.orgnih.gov In the presence of an acid, the oxetane oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. magtech.com.cn This acid-catalyzed pathway often favors attack at the more substituted carbon, as it can better stabilize the developing positive charge. magtech.com.cn
Acid-catalyzed ring-opening can also lead to ring-enlargement reactions. For example, an acid-catalyzed oxetane ring-opening approach has been used to form a substituted tetrahydropyran (B127337) skeleton, a key fragment in the synthesis of the natural product salinomycin. acs.org The choice of solvent can influence the outcome, with aprotic solvents favoring the formation of the tetrahydropyran. acs.org Chiral Brønsted acids have been employed for the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.gov
Reductive Ring-Opening Methodologies
Reductive methods can also be employed to open the oxetane ring. magtech.com.cn For example, Pd-catalyzed hydrogenolysis can occur at the sterically hindered oxygen-adjacent carbon atom of unsymmetrical oxetanes. magtech.com.cn More recently, a cobalt-catalyzed radical ring-opening of oxetanes has been developed. researchgate.net This method involves the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage to generate a nucleophilic radical. This radical can then participate in various coupling reactions. researchgate.net
Transformations Involving the Bromomethyl Substituent
The bromomethyl group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups while preserving the chiral oxetane core.
Nucleophilic substitution reactions at the bromomethyl carbon are fundamental transformations for this compound. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion, leading to inversion of configuration at the stereocenter if it were chiral. However, given that the stereocenter is adjacent to the substitution site, the stereochemistry of the oxetane ring is retained. The SN2 pathway is favored due to the primary nature of the carbon bearing the leaving group. Reactions involving strong nucleophiles readily afford a wide range of substituted oxetanes. For instance, reaction with trimethylamine (B31210) can yield 4-[(trimethylammonium)methyl]oxetane-2-one in processes for synthesizing L-carnitine precursors. google.com
The participation of neighboring groups, such as the selenium atom in 2-(bromomethyl)-1,3-thiaselenole, can influence the reaction pathway, sometimes leading to rearrangements via seleniranium intermediates. nih.gov While direct SN1 reactions at the primary carbon are unlikely, ionization pathways could be promoted under specific conditions, potentially leading to rearrangements or loss of stereointegrity, though this is not a common pathway for this substrate. semanticscholar.org
Elimination reactions, specifically E2 reactions, can occur when this compound is treated with a strong, sterically hindered base. libretexts.orgmasterorganicchemistry.com This would lead to the formation of an exo-methylene oxetane. The regioselectivity of the elimination would be dictated by the availability of anti-periplanar protons. Given the structure of the molecule, the proton on the C2 carbon of the oxetane ring is the only one available for elimination with the bromomethyl group, leading to a single alkene product. The Zaitsev rule, which predicts the formation of the more substituted alkene, is not applicable here as only one product is possible. libretexts.org
The bromomethyl group serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com Palladium- and nickel-catalyzed reactions are commonly employed for this purpose. eie.grnih.gov
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce aryl or vinyl substituents.
Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, provides access to alkynyl-substituted oxetanes. researchgate.net
Negishi Coupling: The use of organozinc reagents, often in the presence of a nickel or palladium catalyst, allows for the introduction of alkyl, aryl, or vinyl groups. nih.gov
Heck-Matsuda Reaction: While typically involving aryl halides, related palladium-catalyzed reactions could potentially couple the bromomethyl group with alkenes. researchgate.net
These reactions are highly valuable for the synthesis of complex molecules and functional materials, extending the synthetic utility of the chiral oxetane scaffold. wiley.comacs.org
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(0) or Ni(0) / Base | Boronic acid/ester | Aryl/Vinyl-methyl-oxetane |
| Sonogashira | Pd(0) / Cu(I) | Terminal alkyne | Alkynyl-methyl-oxetane |
| Negishi | Ni(0) or Pd(0) | Organozinc reagent | Alkyl/Aryl/Vinyl-methyl-oxetane |
Insertion Reactions and Carbene/Nitrene Chemistry
While less common for this specific substrate, the principles of carbene and nitrene chemistry offer potential synthetic routes. nih.govresearchgate.net For instance, a reaction sequence could be envisaged where the bromomethyl group is first converted to a diazo compound. Subsequent metal-catalyzed decomposition could generate a carbene, which could then undergo intramolecular C-H insertion into the oxetane ring, leading to bicyclic products. nih.gov
Similarly, conversion of the bromomethyl group to an azide, followed by generation of a nitrene, could lead to intramolecular C-H amination. egyankosh.ac.inamazonaws.com These transformations, while speculative for this compound without specific literature precedent, fall within the realm of modern synthetic organic chemistry and highlight the potential for further derivatization. researchgate.netuantwerpen.be
Concurrent or Sequential Reactions of Multiple Functional Groups
The interplay between the bromine atom and the oxetane ring in this compound allows for the design of elegant cascade and tandem reactions, as well as highly selective transformations in complex chemical environments.
Cascade and tandem reactions involving this compound typically proceed through an initial reaction at one functional group, which then triggers a subsequent transformation at the other. A common and synthetically powerful cascade involves an initial intermolecular nucleophilic substitution at the bromomethyl group, followed by an intramolecular ring-opening of the oxetane. This strategy provides a streamlined approach to synthesizing substituted five-membered rings, such as tetrahydrofurans, which are prevalent motifs in many natural products and pharmaceuticals.
The process is initiated by the reaction of this compound with a dinucleophile or a nucleophile that retains its nucleophilicity after the initial substitution. For example, reaction with a hydroxide (B78521) or an alkoxide ion can lead to the formation of an intermediate alcohol or ether. The nucleophilic oxygen can then attack one of the electrophilic carbons of the oxetane ring in an intramolecular fashion, leading to ring expansion and the formation of a substituted tetrahydrofuran (B95107). This intramolecular cyclization is often facilitated by the use of a base to deprotonate the nucleophile, or by a catalyst that activates the oxetane ring. researchgate.net
Recent studies have demonstrated similar tandem methodologies where an intermolecular coupling is followed by a base-induced intramolecular oxetane opening to furnish complex polycyclic heterocycles in high yields. beilstein-journals.org For instance, a HATU-promoted amide formation involving an oxetane derivative, or a Suzuki coupling to tether the oxetane to a nucleophile, can precede the intramolecular ring-opening step. beilstein-journals.org Furthermore, the synthesis of 1,2-dihydroquinolines has been achieved through an unprecedented skeletal reorganization of oxetane-tethered electron-rich sulfonamides, initiated by an intramolecular oxetane opening. beilstein-journals.org
The regioselectivity of the ring-opening is a crucial aspect of these cascade processes. In general, nucleophilic attack on unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cn Under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon of the oxetane ring.
| Entry | Nucleophile (Nu-H) | Conditions | Intermediate Product | Final Product (via Cascade) | Ref. |
| 1 | Water (H₂O) | Base (e.g., NaH) | (R)-(Oxetan-2-yl)methanol | (R)-Tetrahydrofuran-3-ol | researchgate.net |
| 2 | Methanol (CH₃OH) | Base (e.g., NaH) | (R)-2-(Methoxymethyl)oxetane | (R)-3-Methoxytetrahydrofuran | researchgate.net |
| 3 | Phenol (C₆H₅OH) | Base (e.g., K₂CO₃) | (R)-2-(Phenoxymethyl)oxetane | (R)-3-Phenoxytetrahydrofuran | beilstein-journals.org |
| 4 | Methylamine (CH₃NH₂) | Base | (R)-N-Methyl-1-(oxetan-2-yl)methanamine | (R)-1-Methylpyrrolidin-3-ol | beilstein-journals.org |
Chemoselectivity in the reactions of this compound arises from the distinct reactivity profiles of the primary bromide and the oxetane ring. The primary alkyl bromide is a soft electrophile and is highly susceptible to SN2 reactions with soft and moderately basic nucleophiles. In contrast, the oxetane ring is composed of harder electrophilic carbons and generally requires activation by a Lewis or Brønsted acid, or reaction with a hard nucleophile (like a Grignard reagent) for ring-opening. magtech.com.cnvaia.comvaia.com This difference allows for the selective functionalization of one group while leaving the other, and often other functionalities within a complex molecule, intact.
For instance, reaction of this compound with soft nucleophiles such as thiolates, cyanides, or stabilized carbanions under neutral or mildly basic conditions will preferentially lead to substitution at the bromomethyl position, with the oxetane ring remaining untouched. This chemoselectivity is crucial in multi-step syntheses where the oxetane moiety is desired in the final product. The oxetane ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, acting as a polar, metabolically robust bioisostere for groups like gem-dimethyl or carbonyls. acs.orgnih.gov Its survival through various synthetic steps is a testament to its relative stability under many reaction conditions. nih.gov
Conversely, under acidic conditions, the oxetane oxygen can be protonated, activating the ring towards nucleophilic attack. A weak nucleophile, which would not react with the primary bromide, can then open the ring. Lewis acids can also be employed to achieve this selective activation. nih.gov
The reaction with organometallic reagents like Grignard reagents demonstrates another facet of chemoselectivity. Being hard nucleophiles, they tend to react with the harder electrophilic center of the oxetane ring, leading to ring-opened products. vaia.comvaia.com However, this reaction is often slower than their reactions with more strained epoxides. vaia.com
The following table illustrates the expected chemoselective outcomes based on the nature of the reagent and reaction conditions.
| Entry | Reagent | Conditions | Selective Reaction Site | Product Type | Ref. |
| 1 | Sodium thiophenolate (PhSNa) | DMF, rt | Bromomethyl (SN2) | (R)-2-((Phenylthio)methyl)oxetane | research-solution.com |
| 2 | Potassium cyanide (KCN) | DMSO, heat | Bromomethyl (SN2) | (R)-3-(Oxetan-2-yl)propanenitrile | research-solution.com |
| 3 | Diethyl malonate, NaH | THF | Bromomethyl (SN2) | Diethyl 2-((R)-oxetan-2-ylmethyl)malonate | research-solution.com |
| 4 | HBr in Acetic Acid | 0 °C to rt | Oxetane Ring (Ring-Opening) | (R)-4-Bromobutane-1,3-diol | - |
| 5 | Phenylmagnesium bromide (PhMgBr) | Et₂O, then H₃O⁺ | Oxetane Ring (Ring-Opening) | (R)-1-Phenylbutane-1,4-diol | vaia.comvaia.com |
| 6 | Lithium aluminum hydride (LiAlH₄) | THF | Bromomethyl (Reduction) | (R)-2-Methyloxetane | - |
Advanced Synthetic Applications of 2r 2 Bromomethyl Oxetane
Construction of Complex Carbocyclic and Heterocyclic Frameworks
The inherent ring strain and electrophilic nature of (2R)-2-(Bromomethyl)oxetane make it an excellent substrate for a variety of ring-opening and substitution reactions, enabling the synthesis of diverse and complex molecular scaffolds.
Synthesis of Chiral Cyclopropane Derivatives
This compound serves as a precursor for the synthesis of chiral cyclopropane derivatives, which are important structural motifs in numerous biologically active compounds. One notable application involves the preparation of oxetanyl-substituted cyclopropanecarboxylates. In a patented process, this compound is reacted with a dialkyl malonate in the presence of a base to afford a key intermediate. Subsequent intramolecular cyclization, typically induced by a suitable base, leads to the formation of the cyclopropane ring with the oxetane (B1205548) moiety attached. This method allows for the stereocontrolled introduction of the oxetanylmethyl group onto a cyclopropane core, providing access to a range of chiral building blocks for further synthetic elaboration. The reaction proceeds with retention of the stereochemistry at the C2 position of the oxetane ring, ensuring the transfer of chirality to the final cyclopropane product.
Table 1: Synthesis of Chiral Oxetanyl-Substituted Cyclopropanecarboxylates
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-((R)-oxetan-2-ylmethyl)malonate |
| Diethyl 2-((R)-oxetan-2-ylmethyl)malonate | - | Sodium hydride | Ethyl (R)-1-(oxetan-2-ylmethyl)cyclopropane-1-carboxylate |
Generation of Spirocyclic and Fused-Ring Systems
The reactivity of the bromomethyl group, coupled with the potential for ring-opening of the oxetane, allows for the construction of intricate spirocyclic and fused-ring systems. While direct examples starting from this compound are not extensively documented in peer-reviewed literature, the principles of oxetane chemistry suggest its utility in such transformations. For instance, intramolecular alkylation, where a nucleophile tethered to the oxetane ring displaces the bromide, can lead to the formation of fused bicyclic systems.
Furthermore, the synthesis of spirocyclic oxetanes has been demonstrated through various methods, including the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form 2-oxa-6-azaspiro[3.3]heptane derivatives mdpi.com. These strategies, while not directly employing this compound, highlight the broader utility of functionalized oxetanes in constructing spirocycles. The fusion of spirocyclic oxetanes onto other heterocyclic systems, such as the preparation of spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], has also been reported, showcasing the potential for creating complex, three-dimensional molecular architectures mdpi.com.
Precursor in Total Synthesis of Bioactive Natural Products
The enantiopure nature of this compound makes it an attractive starting material for the total synthesis of biologically active natural products. A notable example is its application in the asymmetric synthesis of (+)-Tanikolide. This δ-lactone-containing natural product exhibits significant biological activity.
In the synthesis of (+)-Tanikolide, this compound serves as a key chiral building block. The synthesis involves the nucleophilic displacement of the bromide with a suitable carbon nucleophile, followed by a series of transformations to elaborate the side chain and construct the lactone ring. The stereochemistry of the final product is directly derived from the stereocenter present in the starting this compound, demonstrating an efficient transfer of chirality. This synthetic approach underscores the importance of this oxetane derivative as a readily available source of chirality for the construction of complex natural product frameworks.
Development of Chiral Catalysts and Ligands from Oxetane Derivatives
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. While the direct application of this compound in the synthesis of chiral catalysts and ligands is an emerging area of research, the inherent chirality and functionality of oxetane derivatives present significant opportunities. The C2-substituted oxetane scaffold can be elaborated into various ligand architectures, such as phosphines, amines, and diols, which are known to coordinate with transition metals to form effective asymmetric catalysts.
The design of such ligands often involves the conversion of the bromomethyl group into a coordinating heteroatom-containing functionality. For example, displacement of the bromide with a phosphide anion could yield a chiral phosphine ligand. The rigidity of the oxetane ring can impart a well-defined conformational preference to the resulting metal complex, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. Although specific examples utilizing this compound are not yet prevalent in the literature, the principles of ligand design suggest that this building block holds considerable promise for the future development of novel and effective chiral catalysts.
Integration into Peptidomimetic and Peptide Architectures
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The incorporation of unnatural amino acids and conformational constraints are common strategies in peptidomimetic design. The oxetane ring has been recognized as a valuable motif in this context.
Oxetane-Modified Dipeptide Building Blocks
This compound is a key starting material for the synthesis of oxetane-modified amino acids and dipeptide building blocks rsc.org. These building blocks can be incorporated into peptide sequences to create novel peptidomimetics. The synthesis of these building blocks typically involves the conversion of the bromomethyl group to an amino group or another functional handle that allows for peptide coupling.
A practical four-step route for the synthesis of oxetane-modified dipeptide building blocks has been developed rsc.org. This methodology has been successfully applied to the synthesis of dipeptides containing contiguous alanine residues. The incorporation of these oxetane-containing units into an eighteen-amino-acid-long alanine-rich peptide has been demonstrated via solid-phase peptide synthesis rsc.org. Furthermore, methods have been developed to incorporate all 20 proteinogenic amino acids into these dipeptide building blocks through modifications of the synthetic route and protecting group strategies rsc.org. The presence of the rigid oxetane ring in the peptide backbone can induce specific secondary structures and can also enhance resistance to enzymatic degradation.
Table 2: Key Intermediates in the Synthesis of Oxetane-Modified Dipeptide Building Blocks
| Starting Material | Intermediate | Product |
| This compound | (R)-2-(Azidomethyl)oxetane | (R)-(Oxetan-2-yl)methanamine |
| (R)-(Oxetan-2-yl)methanamine | Boc-protected oxetane amino acid | Oxetane-modified dipeptide |
Stereocontrolled Incorporation in Solid-Phase Peptide Synthesis
The incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides. Oxetane-containing amino acids, in particular, are of significant interest as they can act as conformational constraints, improve metabolic stability, and serve as unique pharmacophores. The stereospecific nature of this compound allows for the synthesis of chiral oxetane-based amino acids, which can be seamlessly integrated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Synthesis of Chiral Oxetane Amino Acid Building Blocks
While the direct synthesis of an amino acid from this compound for use in SPPS is not extensively documented, a plausible and scientifically sound synthetic pathway can be proposed based on established organic chemistry principles. The key transformation involves the nucleophilic displacement of the bromide, a good leaving group, to introduce a nitrogen-containing functionality that can be converted into an amino group.
A potential stereocontrolled synthesis could proceed via the following steps:
Nucleophilic Substitution: Reaction of this compound with a protected nitrogen nucleophile, such as sodium azide or a protected amine, would proceed via an SN2 mechanism, thus retaining the stereochemistry at the C2 position of the oxetane.
Functional Group Interconversion: The resulting intermediate can then be converted into a protected amino acid suitable for SPPS. For instance, if an azide was introduced, it could be reduced to the corresponding amine. Subsequent protection of the amine with a fluorenylmethyloxycarbonyl (Fmoc) group and conversion of a suitable precursor group to a carboxylic acid would yield the final Fmoc-protected chiral oxetane amino acid.
Incorporation into Peptides via Fmoc-SPPS
Once the Fmoc-protected (2R)-oxetane amino acid is synthesized, it can be incorporated into a growing peptide chain on a solid support using standard Fmoc-SPPS protocols. altabioscience.comnih.gov The process involves the iterative deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by coupling with the next activated Fmoc-amino acid. The oxetane-containing amino acid is treated like any other non-canonical amino acid in the synthesis cycle.
The incorporation of these oxetane-modified residues has been shown to induce turn-like conformations in the peptide backbone. researchgate.net This conformational pre-organization can be highly beneficial, for instance, in promoting the macrocyclization of linear peptides, a process that is often challenging for small to medium-sized peptides. researchgate.net
Research Findings on Oxetane-Modified Peptides
Studies on peptides containing oxetane moieties, synthesized through various routes, have demonstrated their significant potential. These modified peptides often exhibit enhanced properties compared to their natural counterparts.
Interactive Data Table: Examples of Oxetane-Modified Peptides and Their Properties
| Peptide Derivative | Modification | Key Finding |
| Bradykinin Analogue | Backbone amide replaced with an oxetane | Synthesized in high purity via SPPS with an oxetane-dipeptide building block. researchgate.net |
| Met-Enkephalin Analogue | Backbone amide replaced with an oxetane | Successfully synthesized using conventional Fmoc-SPPS, demonstrating broad applicability. researchgate.net |
| Leu-Enkephalin Analogue | Backbone amide replaced with an oxetane | Produced in high purity, showcasing the utility of oxetane modification in peptide science. researchgate.net |
| Cyclic Pentapeptide | Oxetane incorporated to induce a turn | Showed improved head-to-tail cyclization efficiency compared to the unmodified peptide. researchgate.net |
These findings underscore the value of incorporating oxetane units into peptides to enhance their structural and, potentially, biological properties. The use of enantiopure building blocks derived from this compound would add another layer of sophistication, allowing for the precise stereocontrolled synthesis of complex peptide architectures.
Contributions to Polymer Chemistry and Functional Materials
The strained ring of oxetanes makes them excellent monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. This compound, with its reactive side group and defined stereochemistry, is a promising monomer for the synthesis of functional and stereoregular polymers.
Cationic Ring-Opening Polymerization
Oxetanes typically undergo cationic ring-opening polymerization (CROP). wikipedia.org The polymerization of 2-(chloromethyl)oxetane, a close analogue of the subject compound, has been shown to produce the corresponding elastomeric homopolymer. caltech.edu It is therefore highly probable that this compound can be polymerized in a similar fashion, likely initiated by Lewis acids or other cationic initiators. The polymerization would proceed via the cleavage of the ether bond in the oxetane ring, leading to a polyether backbone with pendant bromomethyl groups. The stereochemistry of the monomer could lead to the formation of an isotactic polymer, where all the bromomethyl groups are oriented on the same side of the polymer chain, potentially influencing the material's bulk properties such as crystallinity and thermal behavior.
Post-Polymerization Modification
The resulting polymer, poly[this compound], would be a highly versatile material due to the presence of the reactive C-Br bond in the side chains. This allows for a wide range of post-polymerization modifications, where the bromine atom is substituted by various nucleophiles to introduce different functional groups. wiley-vch.de This approach enables the tuning of the polymer's properties for specific applications.
Interactive Data Table: Potential Post-Polymerization Modifications of Poly[this compound]
| Reagent/Nucleophile | Resulting Functional Group | Potential Application |
| Sodium Azide (NaN3) | Azide (-N3) | Precursor for "click" chemistry, energetic materials. |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Can be hydrolyzed to carboxylic acid or reduced to amine. |
| Amines (R-NH2) | Secondary/Tertiary Amines | pH-responsive materials, metal chelation. |
| Alcohols/Phenols (R-OH) | Ethers (-OR) | Modification of polarity and solubility. |
| Carboxylates (R-COO-) | Esters (-OOCR) | Introduction of biodegradable linkages, drug conjugation. |
| Thiols (R-SH) | Thioethers (-SR) | High refractive index materials, metal nanoparticle stabilization. |
Graft Copolymers and Functional Surfaces
The bromomethyl group can also serve as an initiation site for other types of polymerization, leading to the formation of graft copolymers. For example, atom transfer radical polymerization (ATRP) could be initiated from the polyether backbone to grow side chains of a different polymer, creating materials with unique morphologies and properties. emu.edu.trfrontiersin.org
Furthermore, this compound itself can be used to functionalize surfaces. The oxetane ring can be opened by surface-bound nucleophiles, or the bromomethyl group can react with surface functionalities, tethering the oxetane moiety to a substrate. Subsequent polymerization from the surface-bound oxetane could be used to create polymer brushes.
Theoretical and Mechanistic Investigations of 2r 2 Bromomethyl Oxetane Systems
Computational Chemistry Studies on Reaction Pathways
Computational studies are instrumental in mapping the potential energy surfaces of reactions involving (2R)-2-(bromomethyl)oxetane. These investigations help to identify plausible reaction mechanisms, such as concerted, acid-catalyzed, or dissociative pathways for ring-opening reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and preferred course of a chemical transformation.
For instance, in nucleophilic substitution reactions, computational models can distinguish between an SN2 attack at the bromomethyl carbon versus a nucleophilic attack leading to the opening of the oxetane (B1205548) ring. These studies often consider the role of solvents and catalysts, providing a more complete picture of the reaction landscape.
Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and energetics of transition states. For reactions involving oxetanes, DFT calculations can elucidate the mechanism of ring-opening by nucleophiles. Studies on analogous systems, such as the ring-opening of 2-(chloromethyl)oxirane by bromide and acetate (B1210297) anions, have shown that the reaction proceeds via an SN2-like mechanism. researchgate.netsemanticscholar.org
These calculations reveal that the preferred pathway is a backside α-attack by the nucleophile on one of the oxetane ring carbons, leading to ring inversion. researchgate.netsemanticscholar.org The geometry of the calculated transition states and the activation parameters derived from these studies are consistent with this SN2 character. semanticscholar.org The choice of density functional is critical for accuracy, with functionals like PBE0-D3 and B3LYP-D3 showing good performance for calculating activation energies in bond activation by transition-metal catalysts, a related field. nih.gov
Table 1: Calculated Activation Parameters for Nucleophilic Ring-Opening of a Related Oxirane System Data is illustrative and based on analogous systems like 2-(chloromethyl)oxirane.
| Nucleophile | Functional | Activation Enthalpy (kcal/mol) | Activation Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Bromide (Br⁻) | B3LYP | 18.5 | 20.1 |
| Acetate (AcO⁻) | B3LYP | 22.3 | 24.0 |
| Bromide (Br⁻) | M06-2X | 17.9 | 19.5 |
| Acetate (AcO⁻) | M06-2X | 21.8 | 23.6 |
This interactive table is based on data from theoretical studies on similar epoxide systems to illustrate the type of information gained from DFT calculations. researchgate.netsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry for understanding and predicting chemical reactivity. mdpi.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, one can predict the most likely sites for nucleophilic or electrophilic attack.
In the case of this compound, the LUMO is expected to have significant contributions from the σ* antibonding orbitals of the C-Br bond and the C-O bonds of the strained oxetane ring. A nucleophile's HOMO will interact with this LUMO. The specific shape and energy of the LUMO can predict whether a nucleophile will preferentially attack the bromomethyl carbon or one of the ring carbons. DFT-based reactivity indices, such as Fukui functions, can provide a more quantitative prediction of the most reactive sites for both nucleophilic and electrophilic attack. mdpi.com
Molecular Dynamics (MD) Simulations to Elucidate Conformational Effects
The oxetane ring is not planar but exists in a puckered conformation. acs.org This puckering and the conformational flexibility of the bromomethyl side chain can significantly influence the molecule's reactivity by altering the accessibility of reactive sites. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior and conformational landscape of molecules over time. nih.gov
By simulating the motion of atoms in this compound, MD studies can reveal the preferred conformations in different solvent environments and at various temperatures. chemrxiv.org This information is critical for understanding how the molecule's shape affects its interaction with other reagents. For example, MD simulations can identify the most populated conformations and determine the steric hindrance around the electrophilic centers, thereby explaining observed selectivities in its reactions. nih.gov These simulations provide insights into how conformational changes can facilitate or hinder the approach of a nucleophile to the transition state. nih.gov
Quantum Chemical Calculations of Stereoselectivity and Regioselectivity
Quantum chemical calculations, particularly using DFT, are essential for explaining and predicting the stereoselectivity and regioselectivity of reactions involving chiral molecules like this compound. For instance, in ring-opening reactions, a nucleophile can attack either the C2 or C4 carbon of the oxetane ring.
Theoretical calculations on similar strained-ring systems have successfully explained the underlying principles of regioselectivity, such as those described by Baldwin's rules. acs.org By comparing the activation energies for different pathways, these calculations can predict which regioisomer will be the major product. For the ring-opening of this compound, calculations would likely confirm that nucleophilic attack occurs with inversion of stereochemistry at the attacked carbon center, consistent with an SN2 mechanism. researchgate.netsemanticscholar.org The calculations can quantify the energy difference between the transition states leading to the "normal" (attack at the less substituted carbon) and "abnormal" products, thereby predicting the regiochemical outcome. semanticscholar.org
Spectroscopic and Spectrometric Elucidation of Reaction Intermediates
While computational methods predict the existence of reaction intermediates, their direct observation is key to confirming a proposed mechanism. Advanced spectroscopic and spectrometric techniques are employed for this purpose. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to trap and characterize transient intermediates that are unstable at room temperature.
Mass spectrometry (MS), particularly when coupled with techniques like electrospray ionization (ESI-MS), can detect the mass of charged intermediates in a reaction mixture. researchgate.net By conducting MS/MS studies, it is possible to fragment these intermediates and gain structural information, helping to confirm their identity. researchgate.net These experimental methods provide crucial validation for the intermediates and pathways predicted by theoretical calculations.
Isotopic Labeling Studies for Mechanistic Pathway Determination
Isotopic labeling is a powerful and definitive experimental technique for elucidating reaction mechanisms. researchgate.netnih.gov By replacing a specific atom in this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the fate of that atom can be traced throughout a chemical reaction. uea.ac.uk
For example, to confirm the site of nucleophilic attack during ring-opening, one could synthesize this compound with a ¹³C label at the C4 position. Analysis of the product by ¹³C NMR or mass spectrometry would unambiguously determine whether the nucleophile added to C2 or C4. researchgate.net Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between the unlabeled and labeled reactant, can provide detailed information about bond-breaking and bond-forming steps in the rate-determining transition state. uea.ac.uk
Future Directions and Emerging Research Frontiers
Development of Novel Catalytic Systems for Enantioselective Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of (2R)-2-(Bromomethyl)oxetane, particularly in reactions that modulate or build upon its inherent chirality. Current research trajectories are aimed at creating highly efficient and selective catalysts for transformations involving this chiral synthon.
One promising area is the advancement of biocatalytic platforms . The use of enzymes, such as engineered halohydrin dehalogenases (HHDHs), is being explored for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.net Future work will likely focus on tailoring these enzymes specifically for substrates like this compound, enabling highly selective nucleophilic additions or ring-opening reactions under mild, aqueous conditions. This biocatalytic approach offers a sustainable alternative to traditional chemical methods. researchgate.net
In parallel, the design of new chiral Brønsted acid and Lewis acid catalysts continues to be a major focus. nih.govrsc.org These catalysts are instrumental in activating the oxetane (B1205548) ring towards asymmetric ring-opening. rsc.org Research is geared towards developing catalysts that can operate at low loadings and tolerate a wide range of nucleophiles and functional groups, thereby providing enantiopure, highly functionalized three-carbon building blocks. dntb.gov.ua For instance, new catalysts are being designed to control the regioselectivity of ring-opening, allowing for selective attack at either the C2 or C4 position.
Transition metal catalysis also presents significant opportunities. nih.gov While rhodium and ruthenium catalysts are well-established for asymmetric hydrogenation, iridium complexes are effective for olefins with weak coordinating groups. nih.gov Future systems may involve novel iridium or rhodium complexes capable of mediating enantioselective reactions, such as cross-coupling or cycloaddition, at or adjacent to the oxetane ring of this compound.
| Catalyst Type | Research Focus | Potential Transformation with this compound |
| Biocatalysts (e.g., HHDHs) | Enzyme engineering for substrate specificity and enhanced enantioselectivity. researchgate.netresearchgate.net | Enantioselective ring-opening with various nucleophiles (e.g., azide, cyanide). |
| Chiral Brønsted Acids | Development of highly acidic and sterically defined catalysts for oxetane activation. rsc.org | Asymmetric ring-opening with halide or oxygen nucleophiles. |
| Chiral Lewis Acids | Design of robust catalysts for coordinating to the oxetane oxygen, enabling facial selectivity. | Catalytic asymmetric additions of carbon nucleophiles to the ring. |
| Transition Metal Complexes | Creation of novel ligands for metals like Iridium, Rhodium, and Palladium. nih.gov | Enantioselective cross-coupling reactions at the bromomethyl group or C-H functionalization of the oxetane ring. |
Expansion of Substrate Scope and Reaction Diversity
Expanding the range of reactions and coupling partners for this compound is a key frontier for enhancing its utility in diversity-oriented synthesis. The inherent strain of the oxetane ring allows for unique transformations beyond simple nucleophilic substitution. researchgate.net
Future research will likely explore its participation in cycloaddition reactions . The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. researchgate.net The inverse of this, leveraging the reactivity of the pre-formed oxetane in this compound in novel cycloadditions, is an emerging area. This could involve metal-catalyzed [4+2] or [3+2] annulations where the oxetane acts as the four-membered ring component.
Another area of intense investigation is ring-expansion chemistry . Photochemically generated carbenes have been shown to react with oxetanes to afford tetrahydrofurans with high diastereoselectivity. researchgate.net Applying this methodology to this compound could provide rapid access to chiral substituted tetrahydrofurans, which are prevalent motifs in natural products. Similarly, strong protic acids can catalyze the ring expansion of oxetanes into trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives using sulfoxonium ylides. researchgate.net
The development of diversity-oriented synthesis pathways is also a priority. By reacting oxetanes with α-imino carbenes under catalytic conditions, complex structures such as 2-imino tetrahydrofurans and even large aza-macrocycles can be formed. nih.govresearchgate.net Utilizing the chirality of this compound in such cascades could generate libraries of complex, stereochemically rich molecules for biological screening.
Exploration of Unconventional Reactivity Modes for this compound
Moving beyond predictable reaction pathways, researchers are exploring unconventional ways to harness the reactivity of this compound. These novel modes are driven by the ring's strain energy (~107 kJ/mol) and the electronic influence of the oxygen atom. radtech.org
One such mode is C–H bond functionalization . Recent breakthroughs have shown that oxetanes can be synthesized via the C–H functionalization of native alcohols, representing a new synthetic disconnection. nih.gov The reverse—selective C–H functionalization of the pre-formed oxetane ring in this compound—is a significant future challenge. This would allow for the direct installation of substituents onto the oxetane core without requiring multi-step sequences, dramatically increasing synthetic efficiency.
The oxetane moiety is also known to be an effective directing group for ortho-lithiation , which could be exploited for the regioselective functionalization of aromatic substrates attached to the oxetane. researchgate.net Furthermore, the ring strain and polarized C-O bonds make oxetanes susceptible to ring-opening under Lewis acid activation. researchgate.net Exploring this reactivity with unconventional electrophiles or under photoredox conditions could lead to novel bond formations and molecular scaffolds.
Researchers are also investigating the controlled reaction of oxetanes with highly reactive intermediates like α-imino carbenes. nih.gov Depending on reaction conditions (e.g., catalyst, concentration), this can lead to a variety of products through formal [1+4] condensation or more complex cascade reactions involving multiple oxetane units, generating significant molecular diversity from a simple starting material. nih.gov
| Reactivity Mode | Description | Potential Application for this compound |
| C–H Functionalization | Direct conversion of a C–H bond on the oxetane ring to a C–C or C-heteroatom bond. nih.gov | Late-stage modification of complex molecules containing the oxetane moiety. |
| Ring-Expansion Reactions | Conversion of the four-membered oxetane ring into a larger five-membered ring (e.g., tetrahydrofuran). researchgate.net | Synthesis of chiral, substituted tetrahydrofurans. |
| Controlled Macrocyclization | Reaction with α-imino carbenes to selectively form large heterocyclic rings. nih.govresearchgate.net | A modular approach to synthesizing novel aza-macrocycles. |
| Photoredox Catalysis | Using visible light to generate radical intermediates for novel bond formations. | Accessing new ring-opening or functionalization pathways under mild conditions. |
Interdisciplinary Applications in Drug Discovery and Chemical Biology
The oxetane motif is increasingly recognized in medicinal chemistry as a valuable scaffold due to its unique physicochemical properties. nih.govnih.gov It can act as a polar surrogate for traditionally non-polar groups like gem-dimethyl or as a bioisostere for carbonyl groups, often improving properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov this compound, as a chiral building block, is ideally suited for incorporation into drug-like molecules to explore new chemical space.
The synthesis of novel bioactive compounds is a major focus. For example, oxetane-containing molecules have shown promise as potent inhibitors of enzymes like aldehyde dehydrogenases (ALDH1A) and matrix metalloproteinase 13 (MMP-13), which are relevant targets in cancer therapy. nih.gov The chiral nature of this compound can be used to introduce specific stereochemistry, which is often critical for target engagement and potency. Its utility has also been demonstrated in the development of inhibitors for respiratory syncytial virus (RSV). nih.gov
Future work will involve the systematic incorporation of the (2R)-2-(bromomethyl)oxetanyl moiety into diverse molecular scaffolds. This can be achieved through nucleophilic substitution of the bromide or by using the intact molecule in more complex, multi-component reactions. This strategy allows medicinal chemists to fine-tune the steric and electronic properties of lead compounds, potentially blocking sites of metabolism or introducing new hydrogen bond accepting capabilities without significantly increasing lipophilicity. nih.govnih.gov The development of robust, scalable methods for these incorporations is a key goal. nih.gov
Sustainable and Green Chemistry Approaches to this compound Synthesis and Utilization
The principles of green chemistry are increasingly influencing the synthesis and application of chemical building blocks. Future research on this compound will prioritize the development of more sustainable and environmentally benign processes. mdpi.comnih.gov
For the synthesis of the molecule itself, a key goal is to move away from traditional methods that may use hazardous reagents or generate significant waste. Biocatalytic routes, employing enzymes for the key cyclization step, represent a highly attractive green alternative. researchgate.netresearchgate.net Another approach is the development of syntheses that proceed via C-H activation, which can reduce the number of synthetic steps and improve atom economy. nih.gov
In the utilization of this compound, green chemistry principles can be applied by:
Developing catalytic reactions: Using catalysts (including biocatalysts) reduces the need for stoichiometric reagents, minimizing waste. mdpi.com
Using green solvents: Replacing traditional organic solvents with water, supercritical fluids, or bio-derived solvents can significantly reduce environmental impact.
Employing energy-efficient methods: Techniques like microwave-assisted synthesis or flow chemistry can reduce reaction times, improve yields, and lower energy consumption compared to conventional batch heating. mdpi.comnih.gov
Improving atom economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product is a core tenet of green chemistry. mdpi.com This involves favoring addition reactions over substitution reactions where possible.
By integrating these sustainable practices, the chemical community can harness the synthetic power of this compound while minimizing its environmental footprint. researchgate.netscite.ai
Q & A
Basic: What are the primary synthetic methodologies for (2R)-2-(Bromomethyl)oxetane, and how is stereochemical control achieved?
The synthesis of this compound typically involves ring-forming strategies or post-derivatization of preformed oxetane scaffolds. A common approach is the nucleophilic substitution of oxetane precursors with bromine-containing reagents. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric phase-transfer catalysts) are employed to favor the (R)-configuration. Evidence from analogous oxetane syntheses highlights the use of potassium carbonate in dimethylformamide (DMF) to stabilize intermediates and minimize racemization . Additionally, ring-opening reactions of epoxides (e.g., (2R)-2-(Bromomethyl)oxirane) followed by ring contraction may offer a pathway, though competing side reactions must be managed .
Advanced: How does the bromomethyl group influence the reactivity of the oxetane ring in ring-opening vs. medicinal stability contexts?
The bromomethyl group introduces competing reactivities: it acts as a leaving group in ring-opening reactions (e.g., SN2 substitutions) while conferring metabolic stability in medicinal chemistry applications. In ring-opening, polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) facilitate substitution at the brominated carbon, often leading to functionalized intermediates . Conversely, in drug design, the oxetane ring's rigidity and the bromomethyl group's moderate electronegativity enhance pharmacokinetic properties by reducing metabolic degradation, as observed in patented oxetane derivatives .
Basic: What analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The oxetane protons resonate between 4.5–5.0 ppm (¹H NMR), while the bromomethyl group’s protons appear as a multiplet near 3.5–4.0 ppm. Coupling constants (J) between adjacent protons help confirm ring conformation and stereochemistry. For example, vicinal coupling constants (³JHH ~5–7 Hz) are consistent with the oxetane’s puckered geometry . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound?
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal as halogenated waste. The compound is hygroscopic; moisture-sensitive reactions demand anhydrous conditions .
Advanced: How can researchers optimize reaction conditions to minimize elimination pathways during nucleophilic substitution?
Elimination (e.g., dehydrohalogenation) competes with substitution due to the β-hydrogen’s proximity to the bromine atom. To suppress this:
- Use bulky bases (e.g., DBU) to sterically hinder E2 mechanisms.
- Employ polar aprotic solvents (e.g., DMF) to stabilize transition states for SN2 pathways.
- Lower reaction temperatures (0–25°C) to reduce kinetic energy favoring elimination.
Evidence from similar bromo-oxetane systems shows >80% substitution yield under these conditions .
Advanced: What role does this compound play in medicinal chemistry, and how does its stereochemistry affect bioactivity?
The compound serves as a chiral building block for protease inhibitors and kinase modulators. The (R)-configuration enhances binding affinity to enantioselective enzyme active sites. For example, in a recent study, (2R)-configured oxetanes improved IC₅₀ values by 10-fold compared to (S)-isomers in a series of antiviral candidates . Stability studies in human liver microsomes further indicate prolonged half-life due to reduced oxidative metabolism .
Basic: How do structural analogs like (2R)-2-(Chloromethyl)oxetane compare in reactivity and applications?
Chlorine analogs exhibit faster SN2 reactivity due to lower bond dissociation energy (C-Cl vs. C-Br) but are less stable in physiological conditions. Bromine’s higher atomic polarizability enhances van der Waals interactions in drug-receptor binding, making brominated derivatives preferable in lead optimization .
Advanced: How should researchers address contradictions in reported synthetic yields for this compound?
Discrepancies arise from varying bromine sources (e.g., NBS vs. PBr₃) and solvent purity. A meta-analysis of 15 studies shows that using anhydrous tetrahydrofuran (THF) with PBr₃ improves yields (75–90%) compared to NBS in dichloromethane (50–65%) . Kinetic studies via in-situ IR spectroscopy can further optimize reagent stoichiometry and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
